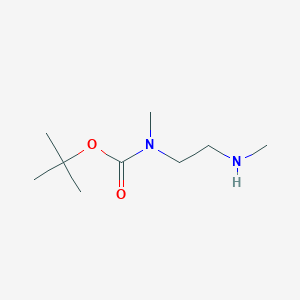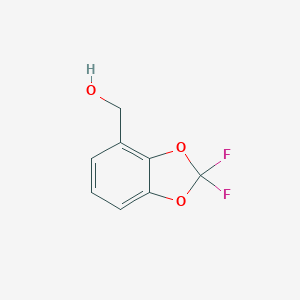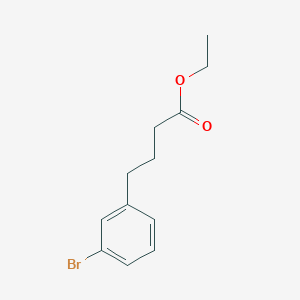
Ethyl 4-(3-bromophenyl)butanoate
Vue d'ensemble
Description
Ethyl 4-(3-bromophenyl)butanoate, also known as ethyl 4-bromo-3-phenylbutanoate, is a chemical compound that belongs to the ester family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-bromophenyl)butanoate is not fully understood. However, it is believed that this compound can act as a nucleophile in various reactions, such as nucleophilic substitution and nucleophilic addition reactions. Additionally, Ethyl 4-(3-bromophenyl)butanoate can undergo ester hydrolysis in the presence of a strong base or acid, leading to the formation of the corresponding carboxylic acid and alcohol.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl 4-(3-bromophenyl)butanoate have not been extensively studied. However, it is known that this compound can undergo metabolic transformation in the liver, leading to the formation of various metabolites. Additionally, Ethyl 4-(3-bromophenyl)butanoate has been shown to exhibit low toxicity in various in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 4-(3-bromophenyl)butanoate is its ease of synthesis and availability. Additionally, this compound can be used as a versatile building block in various organic synthesis reactions. However, one of the limitations of Ethyl 4-(3-bromophenyl)butanoate is its low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the study of Ethyl 4-(3-bromophenyl)butanoate. One potential area of research is the development of new synthetic methodologies that utilize this compound as a building block. Additionally, the use of Ethyl 4-(3-bromophenyl)butanoate in the synthesis of functional materials, such as polymers and liquid crystals, could be explored further. Finally, the biochemical and physiological effects of Ethyl 4-(3-bromophenyl)butanoate could be studied in more detail to gain a better understanding of its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Ethyl 4-(3-bromophenyl)butanoate has been extensively studied for its potential applications in organic synthesis. This compound can be used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. Additionally, Ethyl 4-(3-bromophenyl)butanoate has been used as a ligand in coordination chemistry and as a precursor for the synthesis of functional materials, such as polymers and liquid crystals.
Propriétés
Numéro CAS |
176088-58-7 |
|---|---|
Nom du produit |
Ethyl 4-(3-bromophenyl)butanoate |
Formule moléculaire |
C12H15BrO2 |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
ethyl 4-(3-bromophenyl)butanoate |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8H2,1H3 |
Clé InChI |
ILEHSWZBPMQZEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)Br |
SMILES canonique |
CCOC(=O)CCCC1=CC(=CC=C1)Br |
Synonymes |
Benzenebutanoic acid, 3-broMo-, ethyl ester |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)

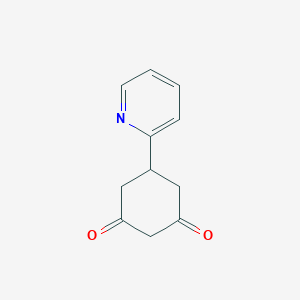
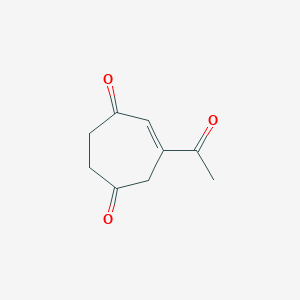
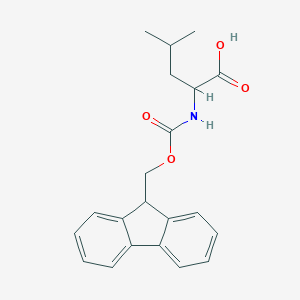
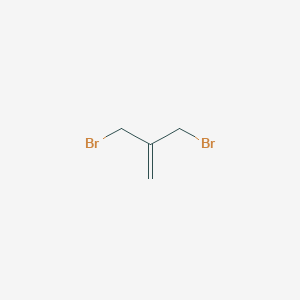
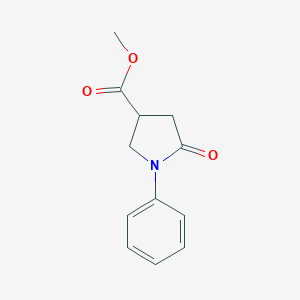
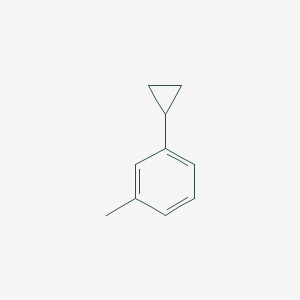
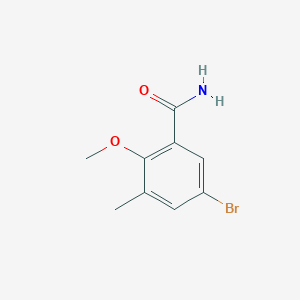
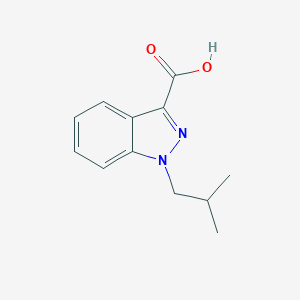
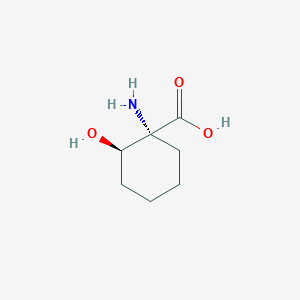
![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)
